molecular formula C12H14F3NO B12089004 3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine

3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine

Cat. No.: B12089004
M. Wt: 245.24 g/mol
InChI Key: PLNXFZNGEXRHOP-UHFFFAOYSA-N
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Description

3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine is a substituted aniline derivative featuring a tetrahydro-pyran-4-yl group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. The tetrahydro-pyran moiety is a six-membered oxygen-containing saturated heterocycle, which enhances solubility and conformational flexibility compared to aromatic substituents . The -CF₃ group, a common motif in medicinal and agrochemical chemistry, contributes to metabolic stability and lipophilicity due to its strong electron-withdrawing nature.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

3-(oxan-4-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)10-5-9(6-11(16)7-10)8-1-3-17-4-2-8/h5-8H,1-4,16H2

InChI Key

PLNXFZNGEXRHOP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-diols.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the amine to an amine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Methylated derivatives and reduced amine forms.

    Substitution: Halogenated, nitrated, and sulfonated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions and stability.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituent at Position 3 Substituent at Position 5 Primary Application Key Properties/Notes Reference
3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine Tetrahydro-pyran-4-yl (saturated heterocycle) -CF₃ Likely pharmaceuticals/agrochemicals Enhanced solubility due to tetrahydro-pyran; metabolic stability from -CF₃ N/A (Target)
3-(4-Methyl-imidazole-1-yl)-5-trifluoromethyl-phenylamine 4-Methyl-imidazole (aromatic heterocycle) -CF₃ Pharmaceutical synthesis (tyrosine kinase inhibitors) Imidazole enables hydrogen bonding; aromaticity may reduce solubility vs. tetrahydro-pyran
Tepraloxydim metabolite Hydrolyzed to 3-(tetrahydro-pyran-4-yl)-glutaric acid N/A Agrochemical (herbicide metabolite) Tetrahydro-pyran linked to glutaric acid; regulated residue limit (0.1 ppm)

Detailed Analysis

Pharmaceutical Potential: Comparison with 3-(4-Methyl-imidazole-1-yl)-5-trifluoromethyl-phenylamine

The imidazole-containing analogue () shares the -CF₃ group but replaces tetrahydro-pyran with a 4-methyl-imidazole ring. Key differences include:

  • Electronic Effects : The imidazole’s aromaticity and basic nitrogen may enhance binding to kinase targets via hydrogen bonding or π-π interactions, whereas the tetrahydro-pyran’s ether oxygen could improve solubility .
  • Synthesis: The use of sodium tert-butoxide in the imidazole analogue’s synthesis (vs.
  • Bioavailability : The tetrahydro-pyran’s flexibility and reduced planarity might favor blood-brain barrier penetration compared to the rigid imidazole.
Agrochemical Relevance: Comparison with Tepraloxydim Metabolite

Tepraloxydim’s metabolite () shares the tetrahydro-pyran moiety but lacks the -CF₃ and aniline groups, instead forming glutaric acid derivatives. This highlights:

  • Functional Group Impact : The aniline group in the target compound enables reactivity (e.g., amide bond formation), whereas the metabolite’s carboxylic acid group aligns with environmental degradation pathways.
  • Regulatory Considerations : The metabolite’s 0.1 ppm residue limit in the EU underscores stringent agrochemical regulations, which may differ for pharmaceutical intermediates like the target compound .

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